molecular formula C6H10O B1595117 4-Hexyn-3-ol CAS No. 20739-59-7

4-Hexyn-3-ol

Cat. No.: B1595117
CAS No.: 20739-59-7
M. Wt: 98.14 g/mol
InChI Key: KARLLBDFLHNKBO-UHFFFAOYSA-N
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Description

4-Hexyn-3-ol is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. The compound is also known for its hydroxyl group attached to the third carbon atom, making it an alcohol. This unique structure gives this compound distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexyn-3-ol can be synthesized through various methods. One common approach involves the reaction of propargyl bromide with acetylene in the presence of a base, followed by hydrolysis. Another method includes the partial hydrogenation of 4-Hexyn-3-one using a palladium catalyst under controlled conditions to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 4-Hexyn-3-one. This process typically employs palladium on carbon as a catalyst and operates under mild conditions to ensure selective hydrogenation, avoiding over-reduction to the corresponding alkane.

Chemical Reactions Analysis

Types of Reactions

4-Hexyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-Hexyn-3-one using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The triple bond can be reduced to form 4-Hexen-3-ol or 4-Hexan-3-ol using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 4-Hexyn-3-one.

    Reduction: 4-Hexen-3-ol or 4-Hexan-3-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hexyn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Hexyn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hexen-3-ol: Similar structure but with a double bond instead of a triple bond.

    4-Hexan-3-ol: Similar structure but with a single bond instead of a triple bond.

    3-Hexyn-1-ol: Similar structure but with the hydroxyl group on the first carbon atom.

Uniqueness

4-Hexyn-3-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct reactivity and properties compared to its analogs, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

hex-4-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h6-7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARLLBDFLHNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942953
Record name Hex-4-yn-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20739-59-7
Record name 4-Hexyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20739-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hexyn-3-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-4-yn-3-ol
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Record name 4-Hexyn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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